molecular formula C9H8BrN3O2 B13024028 methyl 4-amino-5-bromo-1H-indazole-3-carboxylate

methyl 4-amino-5-bromo-1H-indazole-3-carboxylate

Cat. No.: B13024028
M. Wt: 270.08 g/mol
InChI Key: KYQJCUHOBQBHQD-UHFFFAOYSA-N
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Description

Methyl4-amino-5-bromo-1H-indazole-3-carboxylate is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-amino-5-bromo-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-5-bromo-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. For instance, continuous flow synthesis techniques can be employed to enhance yield and reduce reaction time. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl4-amino-5-bromo-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydrogen derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl4-amino-5-bromo-1H-indazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of methyl4-amino-5-bromo-1H-indazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl4-amino-5-chloro-1H-indazole-3-carboxylate
  • Methyl4-amino-5-fluoro-1H-indazole-3-carboxylate
  • Methyl4-amino-5-iodo-1H-indazole-3-carboxylate

Uniqueness

Methyl4-amino-5-bromo-1H-indazole-3-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can affect the compound’s interaction with biological targets and its overall stability.

Properties

Molecular Formula

C9H8BrN3O2

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 4-amino-5-bromo-1H-indazole-3-carboxylate

InChI

InChI=1S/C9H8BrN3O2/c1-15-9(14)8-6-5(12-13-8)3-2-4(10)7(6)11/h2-3H,11H2,1H3,(H,12,13)

InChI Key

KYQJCUHOBQBHQD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1C(=C(C=C2)Br)N

Origin of Product

United States

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